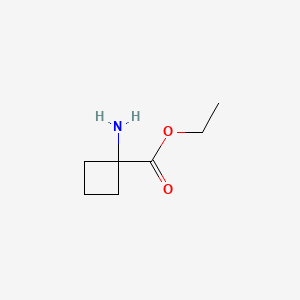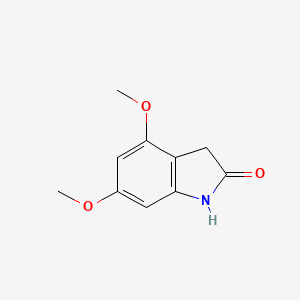
4,6-Dimethoxyindolin-2-one
Descripción general
Descripción
4,6-Dimethoxyindolin-2-one is an organic compound with the molecular formula C10H11NO3 . It is a main product of BOC Sciences .
Synthesis Analysis
Various substituted indoles undergo electrophilic substitution with indolin-2-one or 4,6-dimethoxyindolin-2-one and phosphoryl chloride to afford 2,2′-,2,3′-,or2,7′-bi-indolyls, depending on the initial substitution pattern .Molecular Structure Analysis
The molecular weight of 4,6-Dimethoxyindolin-2-one is 193.2 g/mol . The IUPAC name is 4,6-dimethoxy-1,3-dihydro-2H-indol-2-one .Chemical Reactions Analysis
The mechanism of bisindoline and indolinone formation includes a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring at the ring-closing C–C bond-forming steps .Physical And Chemical Properties Analysis
4,6-Dimethoxyindolin-2-one is a solid at room temperature .Aplicaciones Científicas De Investigación
Bromination of 4,6-Dimethoxyindoles
Mitchell et al. (2012) explored the effective bromination of 4,6-dimethoxyindoles, demonstrating that the presence of an electron-withdrawing group enhances the range of products. This research suggests potential applications in the synthesis of various indole derivatives (Mitchell et al., 2012).
Microwave-assisted Synthesis of Antiproliferative Compounds
Patel et al. (2022) reported the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlighting their antiproliferative activity against human tumor cell lines. This suggests a potential application in the development of antitumor agents (Patel et al., 2022).
Latent Electrophile for SNAr Reactions
Hirao et al. (2020) demonstrated that 2,3-Dimethoxyindolines can be used as a latent electrophile in indium-catalyzed SNAr reactions, suggesting applications in the synthesis of substituted indoles (Hirao et al., 2020).
Synthesis of Novel Dipyrrolo[2,3-a:1′,2′,3′-fg]acridin-12(1H)-ones
Beyer et al. (2018) developed a method for the synthesis of novel dipyrrolo[2.3-a:1′,2′,3′-fg]acridin-12(1H)-ones using 4,6-dimethoxyindoles, opening pathways for the creation of complex organic structures (Beyer et al., 2018).
Crystal Structure and In Silico Studies
Patel et al. (2022) conducted crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, indicating applications in the computational analysis and design of chemical compounds (Patel et al., 2022).
Nitration and Oxidative Dimerisation of 4,6-Dimethoxyindoles
Keawin et al. (2005) explored the nitration and oxidative dimerization of 4,6-dimethoxyindoles, which could be relevant for the development of novel nitro-indole derivatives (Keawin et al., 2005).
Synthesis of Indole-2-Carbohydrazides and Oxadiazoles as Antioxidants
Bingul et al. (2019) synthesized novel 4,6-dimethoxy-1H-indole-2-carbohydrazides, showing potential applications as antioxidants and in acetylcholinesterase inhibition (Bingul et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4,6-dimethoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-6-3-8-7(5-10(12)11-8)9(4-6)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOAHBKKSGOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473098 | |
| Record name | 4,6-Dimethoxy-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxyindolin-2-one | |
CAS RN |
23659-88-3 | |
| Record name | 1,3-Dihydro-4,6-dimethoxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,6-Dimethoxyindolin-2-one in the synthesis of bi-indolyls?
A1: 4,6-Dimethoxyindolin-2-one acts as a reagent in the electrophilic substitution reaction with various substituted indoles. This reaction, facilitated by phosphoryl chloride, leads to the formation of 2,2′-, 2,3′-, or 2,7′-bi-indolyls depending on the initial substitution pattern of the indole substrate [].
Q2: Can you elaborate on the mechanism of this reaction?
A2: While the provided abstract doesn't detail the mechanism, it suggests that 4,6-Dimethoxyindolin-2-one acts as the electrophile. The phosphoryl chloride likely activates the 2-position of the indolin-2-one ring, making it susceptible to attack from the electron-rich indole substrate. This electrophilic substitution leads to the formation of a new carbon-carbon bond, ultimately resulting in the bi-indolyl product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




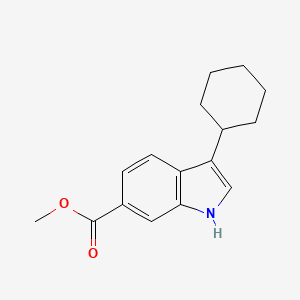
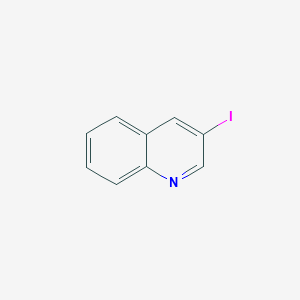
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

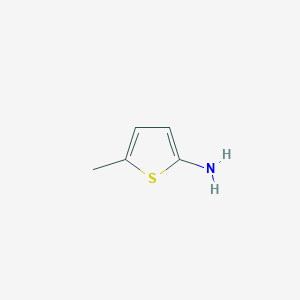

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
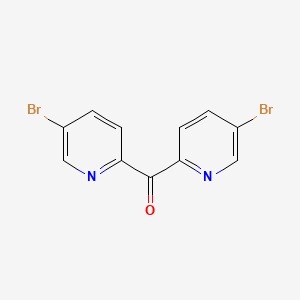
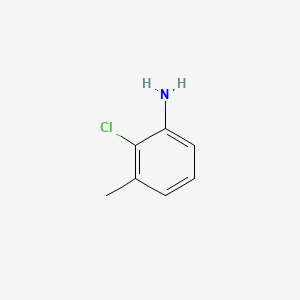

![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
